molecular formula C20H16N2O2S B2582021 (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide CAS No. 850782-02-4

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide

Cat. No.: B2582021
CAS No.: 850782-02-4
M. Wt: 348.42
InChI Key: GTTDHWMSAUZSQT-QZQOTICOSA-N
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Description

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide is a synthetic organic compound characterized by its unique structure, which includes a benzo[d]thiazole moiety and a naphthamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide typically involves the condensation of 6-methoxy-3-methylbenzo[d]thiazol-2(3H)-one with 2-naphthoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-3-methylbenzo[d]thiazol-2(3H)-one: A precursor in the synthesis of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide.

    2-naphthoyl chloride: Another precursor used in the synthesis.

    Benzo[d]thiazole derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

This compound stands out due to its unique combination of a benzo[d]thiazole moiety and a naphthamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-22-17-10-9-16(24-2)12-18(17)25-20(22)21-19(23)15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTDHWMSAUZSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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